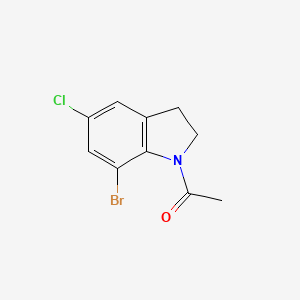

1-(7-Bromo-5-chloroindolin-1-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(7-bromo-5-chloro-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUAZYHWTWYEKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C(=CC(=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646828 | |

| Record name | 1-(7-Bromo-5-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-29-2 | |

| Record name | 1-(7-Bromo-5-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving N Acyl Indolines and Halogenated Systems

Exploration of N-Acylation Reaction Mechanisms in Indoline (B122111) Derivatives

The synthesis of 1-(7-Bromo-5-chloroindolin-1-yl)ethanone involves the N-acylation of the parent indoline. N-acylation is a fundamental transformation that modifies the electronic properties of the indoline nitrogen, converting it from a basic secondary amine to a neutral amide. This change is pivotal, as it influences the reactivity and regioselectivity of subsequent reactions on the aromatic ring.

The mechanism of N-acylation typically proceeds via nucleophilic attack of the indoline nitrogen on an activated acyl source. Common methods require reactive acylating agents like acyl chlorides or anhydrides. beilstein-journals.org A general mechanism involves the nucleophilic nitrogen of the indoline attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This is often performed in the presence of a non-nucleophilic base to neutralize the acid byproduct (e.g., HCl).

Alternatively, milder and more chemoselective methods have been developed using less reactive acyl sources, such as thioesters, in the presence of a suitable base like cesium carbonate (Cs₂CO₃). beilstein-journals.org The proposed mechanism for this transformation begins with the deprotonation of the indoline N-H by the base, generating a highly nucleophilic indolinide anion. This anion then undergoes a nucleophilic substitution reaction with the thioester to yield the N-acyl indoline. beilstein-journals.org The choice of acylating agent and reaction conditions can be tailored based on the substrate's functional group tolerance. beilstein-journals.org

| Acylating Agent | Typical Base/Catalyst | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Acyl Chlorides/Anhydrides | Pyridine, Triethylamine (B128534) | Direct nucleophilic attack by indoline nitrogen on the highly electrophilic carbonyl. | researchgate.net |

| Carboxylic Acids | Boric Acid | Boric acid-catalyzed direct condensation, proceeding through an activated acyl-borate intermediate. | |

| Thioesters | Cesium Carbonate (Cs₂CO₃) | Base-promoted deprotonation of indoline followed by nucleophilic substitution on the thioester. | beilstein-journals.org |

| Alkenyl Carboxylates | Sodium Carbonate (Na₂CO₃) | In situ generation of an indoline nitrogen anion which undergoes nucleophilic addition. | researchgate.net |

Detailed Mechanistic Pathways of Electrophilic Aromatic Halogenation on Indolines

The introduction of bromine and chlorine atoms onto the indoline aromatic ring to form compounds like this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. wikipedia.orgmasterorganicchemistry.com This class of reactions involves the attack of an electrophile (a halogen cation or its equivalent) by the electron-rich aromatic ring. masterorganicchemistry.com

The general mechanism consists of two primary steps:

Formation of the Sigma Complex (Arenium Ion) : The π-electrons of the indoline's benzene (B151609) ring act as a nucleophile, attacking the electrophilic halogen species (e.g., Br⁺ or Cl⁺). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Rearomatization : A weak base present in the reaction mixture removes a proton from the carbon atom bearing the new halogen substituent. This restores the aromaticity of the ring and yields the final halogenated product. masterorganicchemistry.commasterorganicchemistry.com

For less reactive aromatic systems, such as those deactivated by an N-acyl group, a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is often required. wikipedia.org The catalyst polarizes the halogen-halogen bond (e.g., in Cl₂ or Br₂), generating a more potent electrophile that can be attacked by the deactivated ring. youtube.com

The indoline scaffold itself, specifically the fused, saturated amine portion, acts as an ortho-, para-director. The nitrogen lone pair can donate electron density into the benzene ring via resonance, activating the C5 and C7 positions (ortho and para to the point of fusion, respectively). However, the introduction of an N-acyl group significantly alters this behavior.

The N-acetyl group in this compound plays a crucial, albeit complex, role in determining the outcome of electrophilic halogenation.

Electronic Effect : The N-acetyl group is electron-withdrawing due to the carbonyl group's inductive effect and resonance delocalization of the nitrogen lone pair into the carbonyl oxygen. This delocalization reduces the electron-donating ability of the nitrogen into the aromatic ring, thereby deactivating the ring towards electrophilic attack compared to an unacylated indoline. This deactivation often necessitates harsher reaction conditions or stronger catalysts for halogenation to proceed efficiently. wikipedia.org

Directing Effect : Despite its deactivating nature, the N-acyl group still directs incoming electrophiles. While the lone pair's participation in activating the ring is diminished, it is not eliminated. The remaining activating influence is directed towards the C5 and C7 positions. The steric bulk of the N-acyl group can also influence regioselectivity, often favoring substitution at the more accessible C5 position over the C7 position. However, specific reaction conditions and the nature of the halogenating agent can lead to substitution at C7. The presence of one halogen (e.g., chlorine at C5) will then direct the subsequent halogenation (e.g., bromination) to another available activated position, such as C7. Halogens themselves are deactivating but are ortho-, para-directors, further influencing the final substitution pattern.

| Substituent on Indoline | Electronic Effect | Directing Influence (for SEAr) | Impact on Reactivity |

|---|---|---|---|

| -H (Unsubstituted N) | Strongly Activating (Resonance) | ortho, para (C5, C7) | High reactivity, polysubstitution common. |

| -COCH₃ (N-Acetyl) | Deactivating (Resonance/Inductive) | ortho, para (C5, C7) | Reduced reactivity, requires catalyst. |

| -Cl (Chloro at C5) | Deactivating (Inductive) | ortho, para (C7) | Further deactivates the ring. |

| -Br (Bromo at C7) | Deactivating (Inductive) | ortho, para (C5) | Further deactivates the ring. |

Catalytic Strategies and Their Mechanistic Implications in Indoline Functionalization, with Focus on C-H Activation (e.g., Rhodium-catalyzed C7-selective functionalization)

Beyond classical electrophilic substitution, modern catalytic methods, particularly transition-metal-catalyzed C-H activation, have become powerful tools for the selective functionalization of indolines. The N-acyl group, including the acetyl group in this compound, is instrumental in these transformations, often serving as a directing group to guide the catalyst to a specific C-H bond.

Rhodium-catalyzed C7-selective functionalization is a prominent example. rsc.orgnih.govresearchgate.net In this process, the carbonyl oxygen of the N-acyl group coordinates to the rhodium center, positioning the metal catalyst in close proximity to the C7-H bond on the aromatic ring. This chelation assistance facilitates the cleavage of the otherwise inert C-H bond.

The general catalytic cycle is proposed to involve:

Coordination : The N-acyl indoline coordinates to the active Rh(III) catalyst.

C-H Activation/Metalation : The catalyst effects a regioselective cleavage of the C7-H bond, forming a five-membered rhodacycle intermediate. This step is often a concerted metalation-deprotonation event.

Insertion/Coupling : The coupling partner (e.g., an alkene or alkyne) inserts into the Rh-C bond.

Reductive Elimination : The C-C or C-X bond of the final product is formed via reductive elimination, regenerating a Rh(I) species.

Reoxidation : An oxidant in the reaction mixture oxidizes the Rh(I) back to the active Rh(III) state, completing the catalytic cycle.

The N-pivaloyl group is often cited as a highly effective directing group for these transformations, but other acyl groups, including acetyl, can also facilitate this reactivity. nih.govresearchgate.net This strategy provides a direct and atom-economical route to C7-functionalized indolines, which are challenging to access through traditional methods. rsc.orgresearchgate.net

Solvent Effects and Their Influence on Reaction Mechanisms and Outcomes

The choice of solvent can profoundly impact the mechanism, rate, and selectivity of reactions involving N-acyl indolines. Solvents can influence outcomes by stabilizing or destabilizing reactants, intermediates, and transition states.

Advanced Spectroscopic and Structural Characterization of 1 7 Bromo 5 Chloroindolin 1 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy offers insights into the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 1-(7-Bromo-5-chloroindolin-1-yl)ethanone, the ¹H NMR spectrum would be expected to display distinct signals corresponding to the aromatic protons on the indoline (B122111) ring, the methylene (B1212753) protons of the five-membered ring, and the methyl protons of the acetyl group. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine, chlorine, and acetyl substituents. Coupling constants (J) between adjacent protons would provide valuable information about their spatial relationships.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | 7.5 - 7.8 | d | ~2.0 |

| H-6 | 7.2 - 7.4 | d | ~2.0 |

| H-2 (CH₂) | 4.0 - 4.3 | t | ~8.0 |

| H-3 (CH₂) | 3.1 - 3.4 | t | ~8.0 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their hybridization and the nature of their attached atoms. The carbonyl carbon of the acetyl group would appear significantly downfield, while the aromatic and aliphatic carbons would resonate at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 168 - 172 |

| C-3a | 140 - 145 |

| C-7a | 135 - 140 |

| C-5 | 130 - 135 |

| C-4 | 125 - 130 |

| C-6 | 120 - 125 |

| C-7 | 115 - 120 |

| C-2 | 50 - 55 |

| C-3 | 28 - 33 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

Correlation SpectroscopY (COSY) would establish proton-proton coupling networks, confirming the connectivity of the methylene protons in the indoline ring and the relationships between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity between quaternary carbons and other parts of the molecule, such as the attachment of the acetyl group to the nitrogen atom.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound, HRMS would provide a highly accurate mass measurement, confirming the presence of bromine and chlorine through their characteristic isotopic patterns. Analysis of the fragmentation pattern in the mass spectrum would offer further structural insights, revealing characteristic losses of fragments such as the acetyl group or bromine and chlorine atoms, which would support the proposed structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

|---|---|---|

| C=O (amide) | 1660 - 1690 | Strong, sharp absorption |

| C-H (aromatic) | 3000 - 3100 | Medium to weak absorptions |

| C-H (aliphatic) | 2850 - 2960 | Medium to weak absorptions |

| C-N | 1250 - 1350 | Medium absorption |

| C-Cl | 700 - 800 | Strong absorption |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The indoline ring system, substituted with bromine, chlorine, and an acetyl group, constitutes the primary chromophore in this compound. The UV-Vis spectrum would be expected to display absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions. The positions and intensities of these absorption bands are influenced by the nature and position of the substituents on the aromatic ring, providing further evidence for the proposed structure.

Table 4: List of Compounds

| Compound Name |

|---|

X-ray Crystallography for Solid-State Structure Determination of Related Indoline Derivatives

The structural elucidation of various substituted indole (B1671886) derivatives reveals recurring motifs and specific conformational preferences. For instance, in a study of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole, the molecule is organized into two primary planes: the indole unit and the phenyl ring. nih.gov The dihedral angle between the indole ring system and the 2-bromophenyl group is a significant conformational parameter, measured at 77.6 (1)°. nih.gov This near-orthogonal orientation is a common feature in many substituted indole structures. nih.govnih.gov The planarity of the indole core itself is a key characteristic, with the nine non-hydrogen atoms of the indole system being essentially coplanar. nih.gov

Intermolecular interactions play a pivotal role in the crystal packing of these derivatives. In the case of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole, weak C—H⋯O hydrogen bonds facilitate the formation of inversion dimers. These dimers are further connected through head-to-head Cl⋯Cl intermolecular contacts, creating a molecular sheet. nih.gov Stacking of these sheets is stabilized by additional short Cl⋯Cl interactions, ultimately building the three-dimensional crystal lattice. nih.gov The interplanar distance between parallel indole planes in such dimers is a critical parameter, with a measured distance of 3.360 (3) Å. nih.gov

The presence of different substituents on the indoline or indole core can significantly influence the crystal packing. For example, in N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl) derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine, the crystal packing is dominated by C—H⋯O bonding. nih.gov The orientation of the substituent groups, such as the nearly orthogonal arrangement of the indole ring and the sulfonyl-bound phenyl rings, is a recurring conformational theme. nih.gov

The table below summarizes key crystallographic parameters for a selection of related indole derivatives, providing a comparative framework for predicting the potential solid-state structure of this compound.

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |

| 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole | Monoclinic | P2₁/c | C—H⋯O hydrogen bonds, Cl⋯Cl contacts | nih.gov |

| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | Monoclinic | P2₁/c | π–π stacking, C—H⋯π, C—H⋯O, C—H⋯Br hydrogen bonds | nih.gov |

| N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide | Monoclinic | P2₁/c | C—H⋯O hydrogen bonds | nih.gov |

Theoretical and Computational Chemistry Approaches to 1 7 Bromo 5 Chloroindolin 1 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost. It is used to determine the electronic structure of a molecule, from which numerous properties can be derived. For 1-(7-Bromo-5-chloroindolin-1-yl)ethanone, DFT calculations would be performed to optimize its three-dimensional geometry and to predict its reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thermofisher.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For this compound, a table of calculated HOMO, LUMO, and HOMO-LUMO gap energies would be generated.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is illustrative and not based on actual calculations for the specific compound.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to understand the charge distribution within a molecule. chemrxiv.org It plots the electrostatic potential onto the electron density surface, using a color scale to identify charge-rich and charge-deficient regions. Red areas typically indicate negative potential (electron-rich), making them likely sites for electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites susceptible to nucleophilic attack. chemrxiv.org For this compound, the MEP map would likely show negative potential around the oxygen atom of the ethanone (B97240) group and potentially the halogen atoms, with positive potential near the hydrogen atoms.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. molbase.com These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone. bldpharm.com

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. researchgate.net

Global Softness (S): The reciprocal of global hardness (1/η), indicating how easily a molecule's electron cloud can be polarized. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. bldpharm.com

These values would be calculated and tabulated to compare the reactivity of this compound with other related compounds.

Table 2: Hypothetical Global Reactivity Descriptors (Note: The following data is illustrative and not based on actual calculations for the specific compound.)

| Descriptor | Value (eV) |

|---|---|

| Global Hardness (η) | 2.35 |

| Global Softness (S) | 0.43 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While DFT provides a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. By simulating the movements of atoms and bonds according to the laws of classical mechanics, MD simulations can explore the different conformations a molecule can adopt in solution or when interacting with a biological target. For this compound, MD simulations would reveal the flexibility of the indoline (B122111) ring and the rotational freedom of the acetyl group, providing insight into its stable conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling Focused on Chemical Reactivity and Synthetic Feasibility

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical properties. If a series of related indolinone derivatives were synthesized and tested, a QSAR model could be built to predict the activity of new, unsynthesized analogs. For this compound, descriptors related to its electronic properties (from DFT), size, and shape could be used to develop a model predicting its synthetic feasibility or a specific chemical reactivity parameter.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which is crucial for structure confirmation.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. Comparing these predicted shifts with experimental data is a powerful method for verifying the correct structure of a synthesized compound.

IR Frequencies: The vibrational frequencies of a molecule can also be calculated. These theoretical frequencies correspond to the peaks in an infrared (IR) spectrum, helping to assign the observed vibrational modes to specific bonds or functional groups, such as the C=O stretch of the ethanone group.

Advanced Synthetic Transformations and Chemical Utility of 1 7 Bromo 5 Chloroindolin 1 Yl Ethanone

Leveraging Halogen Substituents for Further Functionalization

The presence of two distinct halogen atoms on the aromatic ring of 1-(7-bromo-5-chloroindolin-1-yl)ethanone offers a versatile platform for selective chemical modifications. The differential reactivity of the bromo and chloro substituents is key to orchestrating sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity would likely allow for selective substitution at the 7-position (bromine) while leaving the 5-position (chlorine) intact.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base could introduce a new carbon-carbon bond at the 7-position.

Stille Coupling: The use of an organotin reagent under palladium catalysis would also be expected to selectively replace the bromine atom.

Heck Reaction: A palladium-catalyzed reaction with an alkene could introduce a vinyl group at the 7-position.

Sonogashira Coupling: Coupling with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would likely yield the 7-alkynylindoline derivative.

Subsequent coupling at the less reactive 5-chloro position would require more forcing reaction conditions, such as the use of specialized ligands or higher temperatures.

Table 1: Theoretical Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Potential Product at C-7 |

|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | 1-(5-Chloro-7-arylindolin-1-yl)ethanone |

| Stille | Ar-Sn(R)₃ | 1-(5-Chloro-7-arylindolin-1-yl)ethanone |

| Heck | H₂C=CHR | 1-(5-Chloro-7-vinylindolin-1-yl)ethanone |

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) on the indoline (B122111) ring of this compound is expected to be challenging due to the electron-rich nature of the aromatic ring. Such reactions typically require strong electron-withdrawing groups to activate the ring, which are absent in this molecule. However, under high temperatures and pressures, or with the use of strong nucleophiles, substitution might be induced. The position of substitution would depend on the specific reaction conditions and the nature of the nucleophile.

Chemical Reactions at the N-Acyl Group

The N-acetyl group provides another site for chemical modification, allowing for the alteration of the electronic properties of the indoline nitrogen and for the complete removal of the protecting group.

Hydrolysis and Transamidation Reactions of the N-Acetylethylene Moiety

The N-acetyl group can be removed under acidic or basic conditions to yield the parent 7-bromo-5-chloroindoline (B2552957). This deprotection would be a crucial step if the indoline nitrogen itself is to be functionalized further. Transamidation, the exchange of the acetyl group for another acyl group, could potentially be achieved, though this is a less common transformation.

Reduction of the Carbonyl Group

The carbonyl group of the N-acetyl moiety can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the N-acetyl group to an N-ethyl group, resulting in 1-(7-bromo-5-chloroindolin-1-yl)ethane. This transformation would alter the steric and electronic properties of the substituent on the indoline nitrogen.

Table 2: Potential Reactions at the N-Acyl Group

| Reaction | Reagents | Potential Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | 7-Bromo-5-chloroindoline |

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Given its array of functional groups, this compound is a plausible intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The indoline core is a common motif in many biologically active compounds. The halogen atoms provide handles for the introduction of diverse substituents via cross-coupling reactions, allowing for the construction of a library of analogs for structure-activity relationship (SAR) studies. The N-acetyl group serves as a protecting group that can be removed to allow for further derivatization at the nitrogen atom.

Without specific examples from the literature, the precise complex molecules for which this compound could be a key intermediate remains speculative. However, its structural features make it a versatile building block for the synthesis of substituted indoline derivatives.

Precursor to Diverse Polysubstituted Indoline Scaffolds

The structure of this compound, featuring bromine and chlorine atoms on the aromatic ring, presents theoretical opportunities for a variety of substitution reactions. The presence of these two distinct halogen atoms could allow for regioselective transformations, a valuable attribute in synthetic chemistry.

Potential, though not experimentally documented, transformations could include:

Cross-coupling Reactions: The bromo and chloro substituents could theoretically serve as handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would enable the introduction of a wide array of substituents, including alkyl, aryl, vinyl, alkynyl, and amino groups, at the 5- and 7-positions of the indoline core. The differential reactivity of the C-Br and C-Cl bonds (typically, C-Br is more reactive) might allow for selective, stepwise functionalization.

Lithiation-Substitution: Directed ortho-metalation or halogen-metal exchange, followed by quenching with various electrophiles, could provide another pathway to introduce diverse functional groups.

The N-acetyl group offers a degree of stability to the indoline ring but can also be removed under hydrolytic conditions to liberate the secondary amine, providing another site for further functionalization.

A hypothetical reaction scheme illustrating potential diversification is presented below. It is crucial to note that these are postulated pathways and have not been reported in the literature for this specific compound.

Table 1: Hypothetical Transformations of this compound for Indoline Scaffold Diversification

| Reaction Type | Reagents and Conditions (Theoretical) | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl-substituted indolines |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted indolines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | Amino-substituted indolines |

Building Block in the Construction of Fused Heterocyclic Systems

The indoline framework of this compound is a common core in many biologically active molecules. Its functional groups offer theoretical starting points for the annulation of additional rings, leading to the formation of fused heterocyclic systems.

For example, the N-acetyl group could potentially be manipulated to participate in cyclization reactions. More plausibly, functional groups introduced at the 5- and 7-positions, as discussed in the previous section, could be designed to undergo intramolecular cyclization reactions. For instance, the introduction of an ortho-aminoaryl group via a Suzuki coupling could be followed by a Pictet-Spengler type reaction or other cyclization strategies to build a fused ring system.

However, no specific examples of this compound being used to construct fused heterocyclic systems have been reported in the scientific literature.

Potential Applications in Materials Science, Including Polymer Precursors or Optical Materials

Indole (B1671886) and its derivatives are known to possess interesting photophysical properties, making them attractive scaffolds for optical materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes. The presence of heavy atoms like bromine and chlorine in this compound could, in theory, influence properties such as phosphorescence and intersystem crossing rates.

Furthermore, if appropriately functionalized with polymerizable groups (e.g., vinyl, acrylate, or styryl moieties) via the transformations mentioned in section 6.3.1, this compound could potentially serve as a monomer for the synthesis of novel polymers. These polymers might exhibit unique optical, electronic, or thermal properties due to the incorporated halogenated indoline unit.

Despite these theoretical possibilities, there is currently no available research that explores the use of this compound or its direct derivatives in the field of materials science. The potential of this compound as a polymer precursor or as a component of optical materials remains an uninvestigated area of research.

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions to the Field of Indoline (B122111) Chemistry

While dedicated research solely on 1-(7-Bromo-5-chloroindolin-1-yl)ethanone is not extensively documented in publicly available literature, its existence as a commercially available chemical intermediate suggests its utility as a building block in the synthesis of more complex molecules. The primary contribution of compounds like this to indoline chemistry lies in their role as versatile scaffolds. The presence of bromine and chlorine atoms at specific positions (7 and 5, respectively) provides reactive handles for a variety of synthetic transformations.

Key contributions of halogenated indolines to the field include:

Functionalization and Diversification: The halogen substituents can be readily manipulated through reactions such as palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, and Sonogashira couplings), allowing for the introduction of a wide array of functional groups. This functionalization is crucial for developing new compounds with tailored electronic and steric properties.

Modulation of Physicochemical Properties: The introduction of halogens can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.com This is a fundamental concept in medicinal chemistry, where such modifications are essential for drug design and development.

Synthetic Intermediates: The N-acetyl group in this compound serves to protect the nitrogen atom and can influence the regioselectivity of further reactions on the aromatic ring. This makes the compound a stable and useful intermediate for multi-step syntheses.

The study of such compounds contributes to a deeper understanding of the structure-activity relationships of more complex indoline derivatives, which are prevalent in many biologically active natural products and synthetic pharmaceuticals.

Identification of Remaining Challenges in the Synthesis and Mechanistic Understanding of Halogenated N-Acyl Indolines

Despite the synthetic utility of halogenated N-acyl indolines, several challenges remain in their synthesis and the complete elucidation of their reaction mechanisms.

Synthetic Challenges:

Regioselectivity: The synthesis of polysubstituted indolines with a specific arrangement of different halogens and other functional groups can be challenging. Direct halogenation of the indoline ring can often lead to a mixture of isomers, requiring tedious separation and purification steps.

Control of Reaction Conditions: Halogen-induced intramolecular cyclizations, a common strategy for synthesizing heterocyclic compounds, require careful control of reagents and reaction conditions to achieve the desired product selectively. mdpi.comresearchgate.net Factors such as the choice of halogenating agent, solvent, and temperature can significantly influence the reaction outcome.

"Green" Synthesis: Many conventional methods for the synthesis of indole (B1671886) derivatives are being replaced by more environmentally friendly "green" methods that involve the use of ionic liquids, water as a solvent, solid acid catalysts, and microwave irradiation. researchgate.net Applying these green methodologies to the synthesis of specific, highly functionalized indolines like this compound remains an area for further development.

Mechanistic Understanding:

Reaction Intermediates: The precise nature of intermediates in halogenation and subsequent functionalization reactions of N-acyl indolines is not always fully understood. For example, the formation of halonium intermediates and their subsequent reactions with nucleophiles can follow complex pathways. mdpi.com

Influence of N-Acyl Group: The electronic and steric effects of the N-acyl group on the reactivity of the indoline ring, particularly in electrophilic substitution reactions, require further quantitative study.

Computational Modeling: While computational chemistry can provide insights into reaction mechanisms, accurate modeling of transition states and reaction pathways for complex, multi-step syntheses involving halogenated heterocycles is still a developing area.

Promising Avenues for Future Research and Development of Indoline Derivatives in Advanced Chemical Synthesis

The future of indoline chemistry is bright, with several promising avenues for research and development that could lead to novel applications in various fields of chemical science.

Development of Novel Catalytic Systems: The design of new and more efficient catalysts for the regioselective synthesis and functionalization of halogenated indolines is a key area of research. This includes the development of novel ligands for transition metal catalysts and the exploration of organocatalysis.

Flow Chemistry and Automated Synthesis: The use of continuous flow chemistry and automated synthesis platforms could enable the rapid and efficient production of libraries of indoline derivatives for high-throughput screening in drug discovery and materials science.

Application in Total Synthesis: Halogenated indolines are valuable intermediates in the total synthesis of complex natural products that possess the indoline core. Future research will likely focus on applying new synthetic methodologies to the efficient construction of these intricate molecular architectures.

Supramolecular Chemistry and Materials Science: The unique electronic properties of halogenated indoline derivatives make them interesting candidates for incorporation into supramolecular assemblies and functional organic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.com

Broader Impact on Modern Organic Synthesis and Chemical Sciences

The study and application of compounds like this compound have a significant and broad impact on the landscape of modern organic synthesis and the wider chemical sciences.

Enabling Complex Molecule Synthesis: The availability of functionalized building blocks like halogenated indolines is fundamental to the construction of complex molecules with potential applications in medicine, agriculture, and materials science.

Advancement of Synthetic Methodology: The challenges associated with the synthesis of these compounds drive the development of new synthetic methods and a deeper understanding of chemical reactivity. researchgate.net These advancements often have applications beyond indoline chemistry, benefiting the broader field of organic synthesis.

Interdisciplinary Research: The diverse potential applications of indoline derivatives foster interdisciplinary collaborations between synthetic chemists, medicinal chemists, materials scientists, and biologists. This collaborative approach is essential for translating fundamental chemical discoveries into real-world applications.

Foundation for Drug Discovery: The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a wide range of biologically active compounds. mdpi.commdpi.com Research into the synthesis and properties of derivatives like this compound provides the foundational knowledge necessary for the design and development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(7-Bromo-5-chloroindolin-1-yl)ethanone, and what reaction conditions ensure high yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of halogenated indoline precursors. For example, indoline derivatives are treated with acyl chlorides (e.g., acetyl chloride) in the presence of Lewis acids like AlCl₃ to introduce the ethanone group at the 1-position. Halogenation (bromination/chlorination) can be achieved using electrophilic reagents (e.g., NBS or Cl₂) under controlled conditions to ensure regioselectivity at the 5- and 7-positions. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the product .

- Key Considerations : Monitor reaction temperature and solvent polarity to avoid over-halogenation or side reactions. Use TLC and NMR to track intermediate formation.

Q. How is the compound characterized for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm the indoline backbone. For instance, the acetyl group (C=O) at position 1 shows a distinct singlet at ~2.5 ppm (¹H) and ~200 ppm (¹³C).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₀H₉BrClNO).

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. Twinned crystals may require Flack parameter analysis to confirm absolute configuration .

- Quality Control : Purity is assessed via HPLC (>95% area) and elemental analysis.

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation of the indoline ring be addressed?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., -OMe or -NO₂) to steer electrophilic substitution. For example, a methoxy group at position 6 can block bromination at adjacent positions, favoring 5- and 7-substitution.

- Metal-Catalyzed Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install halogens post-acylation. This avoids competing reactions during Friedel-Crafts steps .

- Case Study : In analogous indoline systems, regioselective bromination at the 7-position was achieved using N-bromosuccinimide (NBS) in acetic acid, leveraging the electron-donating effect of the indoline nitrogen .

Q. What strategies resolve crystallographic ambiguities in halogenated indoline derivatives?

- Methodological Answer :

- Enantiomorph-Polarity Estimation : Use Flack (η) or Hooft (x) parameters to distinguish centrosymmetric vs. chiral structures. For nearly centrosymmetric crystals, the x parameter is more reliable .

- SHELX Refinement : SHELXL integrates twin-law matrices for twinned data. High-resolution datasets (<1.0 Å) improve accuracy in electron density mapping .

Q. How do structural modifications at the indoline core influence biological activity, and what analytical approaches validate these effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., -F, -CF₃) and test against target enzymes (e.g., kinases) via in vitro assays.

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding modes. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements.

- Data Contradiction Analysis : Discrepancies in biological activity (e.g., IC₅₀ values) may arise from assay conditions (pH, solvent) or impurities. Replicate studies under standardized protocols and characterize intermediates rigorously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.